5-Isoxazolol, 3-(aminomethyl)-
Description
Historical Context and Significance within Isoxazole (B147169) Chemistry
The history of 5-Isoxazolol, 3-(aminomethyl)- is intertwined with centuries of traditional use of Amanita mushrooms in shamanic rituals, particularly by indigenous cultures in Siberia. acs.orgpatsnap.com The scientific exploration of the compound began in the mid-20th century, and in 1964, it was successfully isolated and identified as a primary psychoactive agent from these mushrooms. wikipedia.orgpatsnap.com This discovery was a landmark event, shifting the focus from the mushroom's ethnobotanical history to the compound's specific chemical and pharmacological properties. patsnap.com
Initial studies centered on elucidating its chemical structure and understanding its psychoactive effects. patsnap.com The synthesis of muscimol (B1676869) was first achieved by Gagneux in 1965. wikipedia.org The significance of 5-Isoxazolol, 3-(aminomethyl)- within isoxazole chemistry is profound. The isoxazole ring itself is a critical feature, with the 3-hydroxyisoxazole moiety functioning as a bioisosteric replacement for the carboxylic acid group of GABA. solubilityofthings.comresearchgate.net This structural mimicry allows it to bind with high affinity and selectivity to GABA-A receptors. patsnap.comfrontiersin.org This selectivity has established muscimol as a foundational research tool and a lead compound in medicinal chemistry. nih.govresearchgate.net Its discovery spurred the development of a range of other important GABAergic agents, including nipecotic acid, tiagabine, and gaboxadol, which were designed based on the structural backbone of muscimol. nih.govresearchgate.netbegellhouse.com
Table 1: Physicochemical Properties of 5-Isoxazolol, 3-(aminomethyl)-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(Aminomethyl)-1,2-oxazol-3(2H)-one | wikipedia.org |
| Molecular Formula | C₄H₆N₂O₂ | wikipedia.orgepa.gov |
| Molecular Weight | 114.10 g/mol | wikipedia.orgnih.gov |
| CAS Number | 2763-96-4 | wikipedia.orgcymitquimica.com |
| Melting Point | 184 to 185 °C (363 to 365 °F) | wikipedia.org |
| Topological Polar Surface Area | 64.4 Ų | nih.govnih.gov |
| Solubility | Very soluble in water and methanol; slightly soluble in ethanol. | wikipedia.org |
Current Trajectories and Unanswered Questions in 5-Isoxazolol, 3-(aminomethyl)- Research
Contemporary research on 5-Isoxazolol, 3-(aminomethyl)- continues to expand, driven by its utility in dissecting the complexities of the GABAergic system. A primary trajectory is the detailed characterization of its interactions with the diverse family of GABA-A receptors. frontiersin.org Given that GABA-A receptors are heterogeneous pentameric complexes assembled from a pool of 19 different subunits, there are numerous potential binding sites, and muscimol does not interact with all of them uniformly. frontiersin.org Studies using knockout mice have revealed that certain subunits, such as δ and α4, are crucial for high-affinity muscimol binding, challenging the notion that it is a universal agonist. frontiersin.orgnih.gov
Current investigations frequently employ 5-Isoxazolol, 3-(aminomethyl)- in advanced neuroscience techniques. It is widely used in pharmacological inactivation studies to reversibly suppress neural activity in specific brain regions, which helps in mapping functional circuits related to cognition and behavior. patsnap.compatsnap.com Furthermore, it is increasingly combined with modern methods like optogenetics and chemogenetics to achieve highly precise spatial and temporal control over neural inhibition. patsnap.compatsnap.com
Despite decades of research, several unanswered questions remain:
Receptor Subtype Specificity: The precise binding mechanisms and functional consequences of muscimol at the full range of GABA-A receptor subtype combinations are not completely understood. frontiersin.orgpatsnap.com Research is ongoing to clarify why it binds with exceptionally high affinity to certain subtypes, particularly those containing the δ subunit. nih.gov
Off-Target Effects: While known for its selectivity for GABA-A receptors, the full spectrum of its potential interactions with other neurotransmitter systems is not fully characterized. patsnap.compatsnap.com Understanding these potential off-target effects is critical for the accurate interpretation of experimental results. patsnap.com
Translational Challenges: Extrapolating findings from animal models to human neuroscience presents a significant hurdle. patsnap.com Differences in brain architecture, receptor distribution, and neural circuitry between species require cautious interpretation. patsnap.com
Methodological Frameworks and Interdisciplinary Approaches in Isoxazolol Studies
The study of 5-Isoxazolol, 3-(aminomethyl)- is inherently interdisciplinary, integrating chemistry, pharmacology, and neuroscience. A variety of methodological frameworks are employed to investigate its properties and actions.
Chemical Synthesis and Analysis: Since the first reported synthesis in 1965, numerous research groups have developed various synthetic routes to produce muscimol and its derivatives. wikipedia.orgacs.orgresearchgate.net Modern approaches focus on improving yield and enabling the creation of novel analogs for structure-activity relationship studies. rsc.orgniist.res.in Analytical techniques are crucial for its study, with methods like capillary zone electrophoresis (CZE), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy used to quantify the compound in biological samples and study its metabolic fate. patsnap.comresearchgate.net
Neuropharmacological and Electrophysiological Assays: Tritiated muscimol ([³H]-muscimol) is a standard radioligand used in binding assays to study GABA-A receptor distribution and pharmacology in different brain regions. acs.orgfrontiersin.orgnih.gov Electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes and patch-clamp recordings in neurons, allow for direct measurement of the functional effects of muscimol on receptor-mediated ion channel activity. frontiersin.orgpatsnap.com
Computational Modeling: An increasingly vital approach involves the use of computational chemistry. patsnap.com Molecular dynamics simulations and molecular docking are used to create detailed atomic-level models of the interaction between muscimol and the GABA-A receptor binding site. patsnap.compatsnap.comtandfonline.com These computational studies provide insights into the structural basis of ligand recognition, binding stability, and the conformational changes the receptor undergoes upon binding. tandfonline.comtandfonline.com This knowledge is instrumental in predicting binding affinities and guiding the rational design of new GABA-mimetic molecules. patsnap.comtandfonline.com
Table 2: Comparative Binding Free Energy at the GABA-A Receptor
| Compound | Total Binding Free Energy (kcal/mol) |
|---|---|
| GABA | -19.85 ± 8.83 |
| 5-Isoxazolol, 3-(aminomethyl)- (Muscimol) | -26.55 ± 3.42 |
Data from thermodynamics analysis via molecular dynamics simulation, indicating a more favorable and spontaneous binding for muscimol compared to GABA. tandfonline.comtandfonline.comnih.gov
Structure
3D Structure
Properties
CAS No. |
26384-22-5 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
3-(aminomethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)8-6-3/h1,6H,2,5H2 |
InChI Key |
IYPNCOMZJBQOEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NOC1=O)CN |
Canonical SMILES |
C1=C(NOC1=O)CN |
Synonyms |
3-aminomethylisoxaxol-5-ol isomuscimol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Isoxazolol, 3 Aminomethyl
Foundational Synthetic Routes to the 5-Isoxazolol Ring System
The construction of the 5-isoxazolol ring and the subsequent introduction of the aminomethyl group are key steps in the synthesis of the target molecule. These processes can be achieved through various synthetic strategies.
Cyclization Reactions for Isoxazole (B147169) Scaffold Construction
The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental step. Several cyclization methods have been developed to construct this scaffold. nih.govorganicreactions.org
One common approach involves the [3+2] cycloaddition reaction. This method can utilize in situ generated nitrile oxides, which then react with appropriate alkynes or enamines. rsc.org For instance, the reaction of nitrile oxides with terminal alkynes can lead to the formation of 3,5-disubstituted isoxazoles. rsc.org The regioselectivity of this reaction can often be controlled by adjusting the reaction temperature. rsc.org
Another strategy for isoxazole synthesis is the cyclization of α,β-acetylenic oximes. This can be catalyzed by gold compounds, such as AuCl3, under mild conditions, and is applicable for creating 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Additionally, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of reagents like ICl, I2, Br2, or PhSeBr to produce 3,5-disubstituted 4-halo(seleno)isoxazoles. researchgate.net
The table below summarizes various cyclization strategies for forming the isoxazole ring.
| Starting Materials | Reagents/Conditions | Product Type |
| Aldoximes and alkynes | tert-butyl nitrite (B80452) or isoamyl nitrite, conventional heating | 3,5-disubstituted isoxazoles |
| N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated carbonyl compounds | Mild conditions | 3-substituted and 3,5-disubstituted isoxazoles |
| 1-Copper(I) alkynes and dihaloformaldoximes | Base-free conditions | 3-halo-5-substituted isoxazoles |
| 2-Alkyn-1-one O-methyl oximes | ICl, I2, Br2, or PhSeBr | 3,5-disubstituted 4-halo(seleno)isoxazoles researchgate.net |
| α,β-acetylenic oximes | AuCl3 catalyst | 3,5-disubstituted isoxazoles organic-chemistry.org |
Strategies for Regioselective Introduction of the Aminomethyl Moiety
Once the isoxazole ring is formed, the next critical step is the introduction of the aminomethyl group at the desired position. Achieving regioselectivity is crucial for the synthesis of the specific isomer, 5-Isoxazolol, 3-(aminomethyl)-.
One method involves the use of functionalized halogenoximes in a one-pot metal-free [3+2] cycloaddition with CF3-substituted alkenes to produce 5-trifluoromethylisoxazoles with a protected amino function. nih.gov The regioselectivity of cycloaddition reactions can be influenced by factors such as the choice of catalyst and solvent polarity. For example, AuCl₃ is noted to favor the formation of 3,5-disubstituted isoxazoles, and polar aprotic solvents can help stabilize the transition states for aminomethyl group incorporation.
Another approach involves the reduction of a precursor with a suitable functional group. For example, 3-methoxyisoxazole-5-carboxylic acid can be reduced with diborane (B8814927) to yield 5-aminomethyl-3-methoxyisoxazole. The synthesis of regioisomeric aminomethyl isoxazoles has also been explored, highlighting the importance of controlling the reaction conditions to obtain the desired isomer. acs.org
Advanced Synthetic Methodologies and Chemical Transformations
Building upon the foundational synthetic routes, more advanced methodologies have been developed to create analogues of 5-Isoxazolol, 3-(aminomethyl)- with specific properties, such as stereochemistry and bioisosteric replacements.
Stereoselective Synthesis of Enantiopure 5-Isoxazolol, 3-(aminomethyl)- Analogues
The synthesis of enantiomerically pure compounds is of significant importance in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.
One strategy for achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process. beilstein-journals.org Another approach involves the stereoselective synthesis of carbocyclic analogues of nucleoside precursors, where the stereochemistry is controlled through specific reaction conditions and the use of bulky nucleophiles. beilstein-journals.org The synthesis of aminotriol derivatives from steviol (B1681142) has also been accomplished in a stereoselective manner. mdpi.com
Key techniques in stereoselective synthesis include:
Asymmetric Catalysis: Utilizes chiral catalysts to favor the formation of one enantiomer over the other.
Chiral Pool Synthesis: Starts from readily available enantiopure natural products.
Diastereoselective Reactions: Involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction.
Development of Novel Heterocyclic Bioisosteres of 5-Isoxazolol, 3-(aminomethyl)-
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. ibmmpeptide.com The development of bioisosteres for the 5-isoxazolol ring can lead to new compounds with improved pharmacological profiles.
Several heterocyclic systems have been investigated as bioisosteres for the 3-isoxazolol moiety. These include 1,3,5-oxadiazol-2-one, 1,3,5-oxadiazol-2-thione, and substituted 1,2,4-triazol-3-ol heterocycles. nih.govnih.gov For example, 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives have been synthesized where the 3-isoxazolol ring is replaced by these bioisosteric rings. nih.govnih.gov The 4-hydroxy-triazole moiety has also been explored as a bioisosteric tool. nih.gov Additionally, 5-(piperidin-4-yl)-3-hydroxypyrazole has been developed as a novel heterocyclic bioisostere. benthamscience.com
The following table lists some bioisosteric replacements for the 5-isoxazolol ring:
| Original Moiety | Bioisosteric Replacement |
| 5-Isoxazolol | 1,3,5-Oxadiazol-2-one nih.govnih.gov |
| 5-Isoxazolol | 1,3,5-Oxadiazol-2-thione nih.govnih.gov |
| 5-Isoxazolol | Substituted 1,2,4-Triazol-3-ol nih.govnih.gov |
| 5-Isoxazolol | 4-Hydroxy-1,2,3-triazole nih.gov |
| 5-Isoxazolol | 3-Hydroxypyrazole benthamscience.com |
Strategies for Substituent Introduction on the Isoxazolol Core
The introduction of various substituents onto the isoxazolol core allows for the fine-tuning of the molecule's properties. This can be achieved through various chemical transformations.
One strategy involves the palladium-catalyzed coupling of 5-(pseudo)halogenated isoxazoles. researchgate.net For example, 4-iodoisoxazoles, which can be synthesized by the cyclization of 2-alkyn-1-one O-methyl oximes with ICl, can undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. organic-chemistry.org
The introduction of substituents at the 4-position of the 3-isoxazolol ring has been explored to develop potent antagonists. acs.org A variety of substituents, including alkyl, phenylalkyl, diphenylalkyl, and naphthylalkyl groups, have been introduced at this position in analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL). acs.orgacs.org Furthermore, the introduction of bicyclic aromatic groups at the 4-position of muscimol (B1676869) and the replacement of the aminomethyl group with a carbamoyl (B1232498) group at the 5-position have led to the synthesis of 4-aryl-5-carbamoyl-3-isoxazolols. researchmap.jp
Principles of Prodrug Design for Research Probes
The prodrug concept is a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active compound. centralasianstudies.orgnih.gov Prodrugs are chemically modified, inactive or less active derivatives of a parent drug that, upon administration, undergo enzymatic or chemical transformation in the body to release the active compound. centralasianstudies.orgmdpi.com This strategy is employed to improve physicochemical, biopharmaceutical, or pharmacokinetic properties, such as solubility, stability, permeability across biological membranes, and site-specific delivery. nih.govmdpi.com
Conceptual Framework for Modifying 5-Isoxazolol, 3-(aminomethyl)- for Enhanced Research Utility
Modifying 5-Isoxazolol, 3-(aminomethyl)- into a prodrug can significantly enhance its utility as a research probe. The primary objectives are to improve its delivery to specific targets, such as the central nervous system, and to control its activation, allowing for more precise spatiotemporal studies of its biological effects. The molecular structure of 5-Isoxazolol, 3-(aminomethyl)-, with its primary amine and the acidic hydroxyl group on the isoxazole ring, offers two key sites for chemical modification.
The conceptual framework for its modification focuses on temporarily masking these functional groups to alter its properties. For instance, increasing the lipophilicity of the molecule can enhance its ability to cross the blood-brain barrier, a common obstacle for neurological research probes. nih.gov This is achieved by attaching lipophilic moieties that are later cleaved to regenerate the active compound within the brain. Another concept is targeted delivery, where the prodrug is linked to a ligand that specifically recognizes receptors or transporters on target cells, thereby concentrating the probe at the desired site of action and reducing off-target effects. mdpi.com
The table below outlines conceptual modifications to 5-Isoxazolol, 3-(aminomethyl)- and their intended research benefits.
| Conceptual Modification | Functional Group Targeted | Pro-Moiety Type | Intended Research Utility | Activation Mechanism |
| Increased Lipophilicity | Amino or Hydroxyl Group | Alkyl or Aryl Esters/Amides | Enhanced Blood-Brain Barrier Penetration | Enzymatic (Esterase/Amidase) Cleavage |
| Targeted Delivery | Amino Group | Ligand for a specific receptor/transporter | Site-specific accumulation for targeted studies | Cleavage of linker post-internalization |
| Sustained Release | Amino or Hydroxyl Group | Polymeric Carrier | Prolonged duration of action for long-term studies | Slow hydrolysis or enzymatic degradation |
| Photo-activation | Amino or Hydroxyl Group | Photolabile Protecting Group | Spatiotemporal control of probe activation using light | Photochemical cleavage |
Chemical Strategies for Reversible Derivatization in Research Contexts
Reversible derivatization is the cornerstone of prodrug design, requiring the formation of a chemical bond that is stable during delivery but readily cleaved under specific physiological conditions to release the active molecule. mdpi.com For 5-Isoxazolol, 3-(aminomethyl)-, several chemical strategies can be employed to reversibly modify its primary amine and hydroxyl functional groups.
The formation of esters at the hydroxyl group is a common strategy. For example, pivaloyloxymethyl derivatives have been synthesized and tested as potential prodrugs, demonstrating anticonvulsant effects that suggest successful in vivo conversion to the active compound. researchgate.net The hydroxyl group can be acylated with various chlorides or anhydrides to form esters that are susceptible to hydrolysis by esterase enzymes, which are abundant in the body. researchgate.net
The primary amine can be derivatized to form amides, carbamates, or imines. Reagents like benzoyl chloride or acetic anhydride (B1165640) can be used to form amide bonds. researchgate.net These bonds are generally more stable than esters but can be cleaved by amidase enzymes. The choice of the pro-moiety is critical; its electronic and steric properties influence the rate of cleavage and thus the release profile of the active compound. Derivatization reagents are often chosen to introduce a chromophore or fluorophore, which can aid in detection and quantification during analysis but is not the primary goal for prodrug design itself. researchgate.netmdpi.com The key is the lability of the bond formed in a biological context.
The following table summarizes chemical strategies for the reversible derivatization of 5-Isoxazolol, 3-(aminomethyl)-.
| Functional Group | Derivative Type | Example Reagent Class | Linkage Formed | Cleavage Mechanism |
| Hydroxyl Group | Ester | Acyl Halides (e.g., Pivaloyl chloride) | Ester | Esterase-mediated hydrolysis |
| Hydroxyl Group | Carbonate | Chloroformates | Carbonate | Enzymatic/Chemical Hydrolysis |
| Amino Group | Amide | Acid Anhydrides (e.g., Acetic anhydride) | Amide | Amidase-mediated hydrolysis |
| Amino Group | Carbamate | Chloroformates (e.g., Fmoc-Cl) | Carbamate | Enzymatic hydrolysis |
| Amino Group | Schiff Base / Imine | Aldehydes/Ketones | Imine | Hydrolysis (pH-sensitive) |
Advanced Analytical Characterization Techniques in 5 Isoxazolol, 3 Aminomethyl Research
High-Resolution Spectroscopic Approaches for Structural Confirmation
High-resolution spectroscopy is fundamental for the definitive identification and detailed structural analysis of "5-Isoxazolol, 3-(aminomethyl)-." These methods probe the molecular structure at the atomic and electronic levels, providing a complete picture of the compound's constitution and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "5-Isoxazolol, 3-(aminomethyl)-." Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the connectivity and electronic structure of the molecule.
In a typical ¹H NMR spectrum, the proton on the isoxazole (B147169) ring would appear as a singlet in a specific chemical shift region. The protons of the aminomethyl group (-CH₂NH₂) would likely present as a singlet, while the amine protons themselves might appear as a broad singlet. The hydroxyl proton of the isoxazolol form can also be observed, though its signal can be broad and its position variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the two carbons of the isoxazole ring, the carbonyl-like carbon in the isoxazolol form, and the carbon of the aminomethyl group. Advanced 2D NMR techniques, such as HMBC, can be used to establish long-range correlations between protons and carbons, confirming the substitution pattern of the isoxazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Isoxazolol, 3-(aminomethyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoxazole C4-H | 5.8 - 6.2 | 95 - 105 |
| Aminomethyl (-CH₂) | 3.8 - 4.2 | 35 - 45 |
| Amine (-NH₂) | 1.5 - 3.0 (broad) | - |
| Isoxazolol C3 | - | 155 - 165 |
| Isoxazolol C5 | - | 168 - 178 |
Note: Predicted values are based on data from analogous isoxazole structures and may vary depending on solvent and experimental conditions.
Vibrational and electronic spectroscopy techniques are crucial for identifying the functional groups present in "5-Isoxazolol, 3-(aminomethyl)-" and understanding its electronic transitions.
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H and O-H stretching of the amino and hydroxyl groups, respectively, typically in the region of 3200-3500 cm⁻¹. The C=O stretching vibration from the isoxazolol tautomer would appear as a strong band around 1700 cm⁻¹. Other key peaks include C=N and C=C stretching vibrations from the isoxazole ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring contains a conjugated system that absorbs UV light. The wavelength of maximum absorption (λmax) is sensitive to the substitution pattern and the solvent used. The electronic spectrum helps to confirm the presence of the conjugated heterocyclic system.
Table 2: Key IR Absorption Bands and UV-Vis Maxima for 5-Isoxazolol, 3-(aminomethyl)-
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR Spectroscopy | O-H / N-H stretching | 3200 - 3500 |
| IR Spectroscopy | C=O stretching (isoxazolol form) | ~1700 |
| IR Spectroscopy | C=N / C=C stretching (ring) | 1500 - 1650 |
| UV-Vis Spectroscopy | π → π* transition | 200 - 260 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For "5-Isoxazolol, 3-(aminomethyl)-" (C₄H₆N₂O₂), HRMS can confirm the molecular formula by providing a mass measurement with an accuracy of less than 5 ppm.
In addition to exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the protonated molecular ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern acts as a structural fingerprint, revealing the connectivity of the molecule. Expected fragmentation pathways for this compound would include the loss of the aminomethyl group or cleavage of the isoxazole ring, providing further structural confirmation.
Advanced Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating "5-Isoxazolol, 3-(aminomethyl)-" from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like "5-Isoxazolol, 3-(aminomethyl)-". Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid) and an organic solvent like acetonitrile or methanol, is a common approach for separating polar heterocyclic compounds.
The compound is detected as it elutes from the column, typically using a UV detector set to the molecule's λmax. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantitative analysis. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.
Due to its polarity and low volatility, "5-Isoxazolol, 3-(aminomethyl)-" is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be employed after converting the analyte into a more volatile and thermally stable derivative.
Derivatization of the amino and hydroxyl functional groups is a common strategy. Reagents such as silylating agents (e.g., BSTFA) can be used to replace the active protons on the amine and hydroxyl groups with trimethylsilyl (TMS) groups. The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC-MS. This method provides excellent separation and sensitive detection, making it useful for identifying and quantifying the compound in complex matrices where the selectivity of GC-MS is required.
Complementary Structural Determination Techniques
In the comprehensive analysis of "5-Isoxazolol, 3-(aminomethyl)-", a multifaceted approach employing various advanced analytical techniques is essential for unambiguous structural elucidation and characterization, particularly when analyzing complex mixtures. Techniques such as X-ray crystallography provide unparalleled insight into the solid-state structure, while advanced hyphenated methods are indispensable for the separation and identification of the compound within intricate matrices.
X-ray Crystallography for Solid-State Structure Elucidation and Tautomerism Studies
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orgpatnawomenscollege.in This technique is predicated on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. wikipedia.orgyoutube.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org
For "5-Isoxazolol, 3-(aminomethyl)-", single-crystal X-ray diffraction would provide unequivocal proof of its molecular structure in the solid state. northwestern.edu This is particularly crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.
A significant application of X-ray crystallography in the study of "5-Isoxazolol, 3-(aminomethyl)-" would be the investigation of tautomerism. Heterocyclic compounds, like isoxazolols, can exist in different tautomeric forms, and X-ray crystallography can identify the predominant tautomer in the crystalline state by precisely locating the positions of hydrogen atoms. clockss.orgmdpi.com
Table 1: Hypothetical Crystallographic Data for 5-Isoxazolol, 3-(aminomethyl)-
| Parameter | Hypothetical Value |
| Chemical Formula | C4H5N2O2 |
| Formula Weight | 113.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 8.5, 10.2, 6.1 |
| α, β, γ (°) | 90, 105.3, 90 |
| Volume (ų) | 508.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.475 |
| R-factor | 0.045 |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. ijpsjournal.comijnrd.orgnih.gov These techniques offer enhanced sensitivity and selectivity, making them ideal for the identification and quantification of specific compounds in intricate matrices. ijpsjournal.com
For the analysis of "5-Isoxazolol, 3-(aminomethyl)-" in various samples, such as reaction mixtures or biological fluids, several hyphenated techniques would be highly beneficial:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and versatile technique that separates compounds based on their polarity and then detects them based on their mass-to-charge ratio. bohrium.comresearchgate.net LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "5-Isoxazolol, 3-(aminomethyl)-". perkinelmer.com Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation analysis. perkinelmer.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. azom.comwikipedia.orgresolvemass.ca While "5-Isoxazolol, 3-(aminomethyl)-" itself may not be sufficiently volatile for GC analysis without derivatization, this technique could be employed for the analysis of related volatile impurities or degradation products. news-medical.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. rsc.orgglobalresearchonline.net LC-NMR allows for the acquisition of detailed structural information of compounds as they elute from the chromatography column, which is invaluable for the unambiguous identification of unknown compounds in a mixture. nih.govnih.govnih.gov
Table 2: Application of Hyphenated Techniques in the Analysis of 5-Isoxazolol, 3-(aminomethyl)-
| Technique | Principle | Potential Application for 5-Isoxazolol, 3-(aminomethyl)- |
| LC-MS | Separates compounds based on their interactions with a stationary phase and a liquid mobile phase, followed by detection using mass spectrometry. | Quantification in biological matrices; identification of metabolites and degradation products. perkinelmer.comdrugtargetreview.com |
| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection. longdom.org | Analysis of volatile impurities or byproducts from the synthesis of "5-Isoxazolol, 3-(aminomethyl)-" after appropriate derivatization. azom.com |
| LC-NMR | Combines HPLC separation with NMR spectroscopy for online structural elucidation of separated components. globalresearchonline.net | Unambiguous identification of isomers and unknown related substances in complex mixtures without the need for isolation. rsc.org |
Computational and Theoretical Studies on 5 Isoxazolol, 3 Aminomethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the molecule's characteristics, providing insights that are often difficult to obtain through experimental means alone. nih.govqulacs.org These methods have been applied to isomuscimol and related compounds to understand their fundamental properties.
Ab initio molecular orbital methods, such as the Hartree-Fock method, have been employed to study the zwitterionic forms and electronic distribution of isomuscimol. nih.gov Like other amino acids, isomuscimol can exist in a neutral form or a zwitterionic form, where the amino group is protonated (-NH3+) and the isoxazolol ring is deprotonated. utah.edu
A key study using the Hartree-Fock ab initio molecular orbital method investigated the optimized molecular conformations of isomuscimol. nih.gov The calculations revealed that the permutation of heteroatoms in the isoxazole (B147169) ring, when comparing isomuscimol to its isomer muscimol (B1676869), does not significantly affect the orientation of the aminomethyl side chain. nih.gov This conformational flexibility allows isomuscimol to adopt the active conformation necessary for receptor binding, which may explain its character as a light agonist. nih.gov The presence of intramolecular hydrogen bonds in its optimized geometry was also a notable finding from these theoretical studies. nih.gov While zwitterionic forms are predominant in aqueous solutions, gas-phase calculations often show them to be higher in energy than their non-zwitterionic counterparts. utah.edu
Density Functional Theory (DFT) has become a powerful tool for calculating the properties of medium-sized organic molecules, including their geometries, energies, and thermodynamic data. fu-berlin.deepfl.chictp.it DFT methods, such as those using the B3LYP hybrid functional, have been applied to GABA agonists to obtain optimized geometries and relative energies. researchgate.net These calculations are performed to understand the structure-activity relationships that govern how these ligands bind to GABA receptors. researchgate.net
For molecules like isomuscimol, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The method is also used to calculate the total energy of different conformations, identifying the most stable (lowest energy) structures. arxiv.org Solvent effects can be incorporated into these calculations using models like the isodensity polarized continuum model (IPCM), which allows for the study of the molecule's behavior in different dielectric media, such as water. researchgate.net This is particularly important for zwitterionic molecules whose stability is highly dependent on the surrounding environment. nih.gov
Table 1: Representative Parameters from DFT Calculations on GABA Agonists This table is illustrative of typical data obtained from DFT studies on molecules similar to isomuscimol.
| Parameter | Description | Typical Significance |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. fu-berlin.de |
| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |
| Dipole Moment (Debye) | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. nih.gov |
| Optimized Bond Lengths (Å) | The calculated equilibrium distances between bonded atoms. | Defines the precise molecular geometry. epfl.ch |
The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Ab initio calculations have been used to compute atomic charge distributions and electronic overlap populations for isomuscimol and its analogs. nih.gov These analyses help to understand the differences in their GABAergic activities. nih.gov
The computed values for isomuscimol's isomer, muscimol, show that the 3-isoxazolol ring effectively mimics the carboxylic function of GABA. nih.gov In contrast, the 5-isoxazolol ring in isomuscimol exhibits greater electronic delocalization. nih.gov This difference in electronic structure is thought to contribute to its distinct biological activity profile. nih.gov Various models, such as Mulliken population analysis, Natural Population Analysis (NPA), and Charge Model 5 (CM5), can be used to derive partial atomic charges from quantum chemical calculations, each with its own advantages and limitations. nih.govmdpi.comresearchgate.net These charges are crucial for understanding electrostatic interactions with biological targets. mdpi.com
Molecular Modeling and Simulation of Ligand-Target Interactions
Molecular modeling techniques are essential for visualizing and predicting how a ligand like isomuscimol interacts with its biological targets at an atomic level. schrodinger.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. wustl.edujscimedcentral.com This technique is widely used in drug discovery to identify potential binding sites and to estimate the strength of the interaction, often expressed as a binding energy or docking score. jscimedcentral.combiointerfaceresearch.com
For isomuscimol and related GABA agonists, molecular docking studies have been performed using homology models of the GABA-A receptor. plos.orgplos.org These studies aim to propose binding hypotheses for how agonists like GABA and muscimol fit into the orthosteric binding site located at the interface between the β2 and α1 subunits of the receptor. plos.orgresearchgate.net The docking poses that match experimental data from structure-activity relationships (SAR) and mutagenesis studies are considered the most plausible. plos.orgresearchgate.net
In a typical docking study, the ligand's amino group is predicted to form key interactions, such as hydrogen bonds, with specific amino acid residues in the receptor's binding pocket. researchgate.net For example, interactions with residues like β2-Glu155 and β2-Tyr157 are considered crucial for agonist binding at the GABA-A receptor. researchgate.net The acidic moiety of the ligand, in this case the isoxazolol ring, also forms critical interactions, for instance with α1-Arg66. researchgate.net
Beyond its primary neurological targets, the interaction of related compounds with other proteins, such as Human Serum Albumin (HSA), has also been investigated using docking. biointerfaceresearch.comresearchgate.net These studies predict the most favorable binding sites on the transport protein and calculate the binding energies. biointerfaceresearch.com
Table 2: Example of Molecular Docking Results for a Ligand with a Biological Target This table presents hypothetical docking data to illustrate the typical output of such a study, based on findings for similar compounds. biointerfaceresearch.com
| Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Site I | -6.33 | Tyr-150, Arg-222, His-242 | Hydrogen Bonds, van der Waals |
| Site II | -6.43 | Arg-410, Tyr-411, Ser-489 | Hydrogen Bonds, van der Waals |
| Site III | -6.56 | Leu-115, Phe-157, Ile-142 | Hydrogen Bonds, Hydrophobic Interactions |
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, revealing information about its flexibility, conformational changes, and the stability of interactions over time. iitm.ac.inmdpi.com An MD simulation calculates the physical movements of atoms and molecules in the system, offering insights into how the complex behaves in a more realistic, solvated environment. iitm.ac.innih.gov
MD simulations are often used to refine and validate the results of molecular docking. mdpi.comnih.gov After a ligand is docked into a receptor, an MD simulation can be run to assess whether the predicted binding pose is stable. researchgate.net The simulation tracks changes in the protein's structure and the ligand's position, calculating metrics like the root-mean-square deviation (RMSD) to quantify stability. labxing.com
These simulations can reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in maintaining the stability of the protein-ligand complex. researchgate.netmdpi.com By analyzing the trajectory of the simulation, researchers can understand the conformational dynamics of both the ligand and the protein, which is critical for function, allosteric regulation, and ligand binding. mdpi.comlabxing.com For example, simulations can show how flexible loops in a receptor might move to accommodate a ligand, a phenomenon known as induced fit. mdpi.com
Development of Pharmacophore Models for Rational Design of Research Probes
The rational design of selective small molecule probes is a critical aspect of chemical biology and drug discovery. For the compound 5-Isoxazolol, 3-(aminomethyl)-, also known as isomuscimol, and its analogs, pharmacophore modeling has been instrumental in understanding their interaction with biological targets, primarily the GABAᴀ receptor. These models provide a three-dimensional representation of the essential steric and electronic features required for biological activity, guiding the synthesis of new and more effective research probes.
The development of structural models, ranging from pharmacophore models to more complex receptor homology models, has significantly advanced the understanding of the molecular basis for the binding of GABAergic compounds. researchgate.net For instance, molecular modeling studies on a series of competitive GABAᴀ antagonists derived from the low-efficacy partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL) revealed a cavity at the receptor recognition site. This finding suggested that the 4-position of the 3-isoxazolol ring could accommodate bulky aromatic groups, a key insight for designing new antagonists. acs.org
Further investigations into analogues of 4-PIOL with various substituents at the 4-position of the 3-isoxazolol ring have helped to explore the dimensions and properties of this receptor cavity. acs.org These studies have demonstrated the importance of arylalkyl substituents in enhancing binding affinity and have highlighted previously unexplored regions of the receptor, contributing to the refinement of existing pharmacophore models. acs.orgacs.org The use of heterocyclic carboxylic acid bioisosteres, such as the 3-hydroxyisoxazole ring found in isomuscimol, has been a key strategy in mapping the orthosteric binding site of the GABAᴀ receptor. researchgate.netresearchgate.net
The insights gained from these pharmacophore models are crucial for the rational design of research probes with tailored properties. By understanding the key interaction points within the binding site, chemists can design molecules with improved potency, selectivity, and desired functional activity (agonist, antagonist, or partial agonist). This knowledge-driven approach accelerates the discovery of novel chemical tools to probe the function of the GABAᴀ receptor and other potential targets of 5-Isoxazolol, 3-(aminomethyl)- derivatives.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in computational drug design, enabling the prediction of the activity of new, unsynthesized compounds and providing insights into the structural features that govern biological interactions.
Development of Predictive Models for Receptor Binding Affinity
For derivatives of 5-Isoxazolol, 3-(aminomethyl)-, QSAR studies have been pivotal in developing predictive models for their binding affinity to the GABAᴀ receptor. By analyzing a dataset of compounds with known binding affinities, QSAR models can be generated to predict the affinity of novel analogues. These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure.
For example, studies on 4-PIOL analogues have shown that substituting the 4-position of the 3-isoxazolol ring with different groups can dramatically alter receptor affinity. acs.org While alkyl or benzyl (B1604629) substitutions resulted in affinities comparable to the parent compound, diphenylalkyl and naphthylalkyl substitutions led to a significant increase in affinity. acs.org Specifically, the 3,3-diphenylpropyl and the 2-naphthylmethyl analogues demonstrated the highest affinities in their respective series. acs.org
A QSAR model for such a series of compounds could be developed using regression analysis to correlate descriptors representing the size, shape, and electronic properties of the substituents with the observed binding affinities (Ki values). Such a model would not only allow for the prediction of affinities for new compounds but also provide a quantitative understanding of the structure-activity relationship.
Table 1: Binding Affinities of Selected 4-Substituted 5-(4-piperidyl)-3-isoxazolol Analogues at the GABAᴀ Receptor
| Compound | Substituent at 4-position | Binding Affinity (Ki, μM) |
| 5 | H | 9.1 |
| 7m | 2-Naphthylmethyl | 0.049 |
| 7s | 3,3-Diphenylpropyl | 0.074 |
Data sourced from research on potent 4-arylalkyl substituted 3-isoxazolol GABAᴀ antagonists. acs.org
The development of robust and predictive QSAR models relies on the quality and diversity of the dataset, the appropriate selection of molecular descriptors, and rigorous statistical validation. These models serve as valuable tools in the hit-to-lead and lead optimization phases of drug discovery, guiding the synthesis of compounds with enhanced receptor binding affinity.
Identification of Key Structural Descriptors for Modulating Biological Interaction
A crucial outcome of QSAR studies is the identification of key structural descriptors that are most influential in modulating the biological interaction of interest. These descriptors provide a quantitative basis for understanding the physicochemical properties that drive the activity of a series of compounds.
In the context of 5-Isoxazolol, 3-(aminomethyl)- and its analogues, QSAR models can help identify descriptors related to:
Molecular Shape and Size: Descriptors such as molecular volume, surface area, and specific shape indices can quantify the steric requirements of the binding pocket. The increased affinity of analogues with bulky substituents at the 4-position of the isoxazolol ring suggests that descriptors related to the size and shape of this substituent are critical. acs.orgacs.org
Electronic Properties: Descriptors like electrostatic potential, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can capture the electronic nature of the ligand-receptor interaction. The electrostatic potential similarity between 4-PIOL and the drug tranexamic acid was a key factor in its discovery as a potent plasminogen binding inhibitor, highlighting the importance of electrostatic descriptors. researchgate.net
Hydrophobicity: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The introduction of aromatic rings, as seen in the potent naphthylmethyl and diphenylpropyl analogues, significantly increases hydrophobicity, which likely contributes to their enhanced binding affinity. acs.org
Topological and Connectivity Indices: These descriptors encode information about the branching and connectivity of atoms within a molecule.
By analyzing the coefficients of the different descriptors in a QSAR equation, researchers can determine their relative importance and whether they have a positive or negative impact on biological activity. This information provides a detailed roadmap for medicinal chemists to design new molecules with optimized properties for interaction with the target receptor. For instance, a QSAR model might reveal that a specific range of hydrophobicity and a particular steric bulk at the 4-position are optimal for high affinity, guiding the selection of new substituents to synthesize.
Table 2: Key Classes of Structural Descriptors in QSAR
| Descriptor Class | Examples | Relevance to 5-Isoxazolol, 3-(aminomethyl)- Analogues |
| 1D Descriptors | Molecular Weight, Atom Counts | Basic properties influencing overall size and composition. |
| 2D Descriptors | Topological Indices, Connectivity Indices | Describe the 2D structure and branching of the molecule. |
| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Crucial for understanding the fit within the receptor binding site, especially concerning substituents on the isoxazolol ring. acs.orgacs.org |
| Physicochemical Properties | logP, Polar Surface Area (PSA), pKa | Important for solubility, membrane permeability, and ionization state, which affect receptor binding. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Electrostatic Potential | Describe the electronic characteristics and reactivity of the molecule, important for electrostatic interactions with the receptor. researchgate.net |
The systematic application of QSAR methodologies, from the development of predictive models to the identification of key structural descriptors, is an indispensable part of modern, computationally-driven drug discovery and the rational design of novel research probes based on the 5-Isoxazolol, 3-(aminomethyl)- scaffold.
Mechanistic Investigations of 5 Isoxazolol, 3 Aminomethyl and Analogues at Biological Targets
Elucidation of Molecular Mechanisms of Receptor Interaction
The interaction of 5-isoxazolol, 3-(aminomethyl)- and its analogues with neurotransmitter receptors is a complex process governed by precise structural and electronic complementarity between the ligand and the receptor's binding pocket.
The pharmacological activity of isoxazolol compounds at GABAA receptors can range from full agonism to partial agonism and even antagonism, a spectrum largely dictated by their chemical structure and the specific subtype of the receptor they interact with. 5-Isoxazolol, 3-(aminomethyl)- (muscimol) itself is a classic, potent GABAA receptor agonist, mimicking the effect of GABA to open the receptor's intrinsic chloride channel, leading to neuronal hyperpolarization and inhibition. wikipedia.orgnih.gov
In contrast, analogues such as 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) behave as low-efficacy partial agonists. nih.gov The nature of this partial agonism means that while 4-PIOL can activate the receptor, it does so with less efficacy than a full agonist like GABA. Consequently, in the presence of a full agonist, a partial agonist can act as a competitive antagonist. nih.gov The isomer of 4-PIOL, 3-(4-piperidyl)isoxazol-5-ol (iso-4-PIOL), also demonstrates activity as a low-efficacy partial GABAA receptor agonist. nih.gov
The functional activity of these compounds is highly dependent on the subunit composition of the GABAA receptor. For example, certain derivatives of 4-PIOL, such as 5-piperidin-4-yl-3H- nih.govnih.govnih.govoxadiazol-2-one (an analogue where the isoxazole (B147169) ring is replaced) act as weak agonists at α2-, α3-, and α5-containing receptors but function as antagonists when co-applied with GABA at α2-, α4-, and α6-containing receptors. nih.govttuhsc.edu This demonstrates that subtle changes in either the ligand structure or the receptor subtype can shift the pharmacological effect from agonism to antagonism.
Furthermore, significant structural modifications, such as the introduction of bulky aryl or arylalkyl groups at the 4-position of the isoxazolol ring, can convert these GABA mimetics into potent competitive antagonists. acs.org For instance, the 2-naphthylmethyl analogue, 4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol, is a powerful GABAA antagonist with higher affinity for the receptor than the standard antagonist SR 95531. acs.org
Research overwhelmingly indicates that 5-isoxazolol, 3-(aminomethyl)- (muscimol) and its close analogues exert their primary effects by binding to the orthosteric site of the GABAA receptor. wikipedia.org This is the same binding site that recognizes the endogenous neurotransmitter, GABA, located at the interface between the α and β subunits of the receptor complex. tandfonline.com Molecular modeling and experimental data confirm that the aminomethyl side chain of muscimol (B1676869) interacts with key residues in this pocket, such as Arg66 of the alpha subunit and Glu155 of the beta subunit, mimicking the interactions of GABA's amino and carboxylate groups, respectively. tandfonline.com
Studies on antagonists derived from the 5-(4-piperidyl)-3-isoxazolol (4-PIOL) scaffold further support this, showing that the isoxazolol moiety interacts with amino acid residues known to be critical for GABA binding. acs.org The development of these antagonists was guided by molecular models that revealed a cavity near the 4-position of the 3-isoxazolol ring within the orthosteric site, capable of accommodating large aromatic substituents. acs.org
While the primary interaction is orthosteric, some complex behaviors have been observed. For example, certain potent antagonists derived from the isothiazolol analogue of 4-PIOL exhibit a mixed antagonist profile, with a noncompetitive component at very low concentrations and a competitive component at higher concentrations. acs.org This could suggest that while the main binding is at the orthosteric site, these ligands might also interact with an allosteric site or induce conformational changes that are not typical of simple competitive antagonism. However, for muscimol and its direct agonistic analogues, the evidence points squarely to an orthosteric mechanism. wikipedia.org It is also noteworthy that thymol, a phenolic monoterpene, has been shown to be a positive allosteric modulator of the GABAA receptor, increasing [3H]muscimol binding, which indicates that allosteric sites can influence the orthosteric binding of isoxazolol ligands. conicet.gov.ar
The electronic character of the isoxazole ring is a critical determinant of biological activity. Quantum chemical studies using ab initio molecular orbital methods have provided insight into how the distribution of π-electrons influences whether a compound acts as an agonist or an antagonist. nih.gov
These computational analyses reveal that the 3-isoxazolol ring system, as found in the agonist muscimol, effectively mimics the electronic properties of the carboxylic acid group of GABA. nih.gov This electronic similarity is crucial for proper recognition and activation of the receptor.
In contrast, the isomeric 5-isoxazolol ring, which is found in antagonists like iso-THIP, exhibits a larger degree of electronic delocalization within the ring. nih.gov This altered π-electron distribution is thought to contribute to the antagonist character of these molecules. The one exception is isomuscimol (3-aminomethylisoxazol-5-ol), which is a weak agonist. Its ability to retain agonist activity may be due to the flexibility of its side chain, allowing it to adopt the precise conformation required for receptor activation despite the electronic properties of the 5-isoxazolol ring. nih.gov These findings underscore that the specific arrangement and delocalization of π-electrons within the heterocyclic core are fundamental to the molecule's ability to not only bind to the receptor but also to induce the conformational change necessary for agonism.
Structure-Activity Relationship (SAR) Studies for Target Selectivity
Structure-activity relationship (SAR) studies have been pivotal in mapping the pharmacophore of the GABAA receptor and in designing analogues of 5-isoxazolol, 3-(aminomethyl)- with improved potency and selectivity for specific receptor subtypes.
The affinity and efficacy of isoxazolol-based ligands are highly sensitive to structural modifications at several key positions.
The Aminomethyl Side Chain: The length and substitution of the aminoalkyl side chain are critical. For instance, 3-hydroxy-5-(1-aminoethyl)isoxazole and 3-hydroxy-5-(2-aminoethyl)isoxazole (homomuscimol) are effective GABA-like depressants, indicating some tolerance for modification. researchgate.net
The Isoxazole Ring: The integrity and substitution pattern of the isoxazole ring are paramount. As discussed, the positioning of the heteroatoms (3-isoxazolol vs. 5-isoxazolol) can switch a compound from a potent agonist to an antagonist. nih.gov Substitutions directly on the ring are often detrimental to agonist activity. However, for antagonists, substitution at the 4-position has proven to be a highly successful strategy. Introducing bulky groups, such as a 1-bromo-2-naphthylmethyl group, at this position can dramatically increase antagonist potency and affinity. acs.org
Bioisosteric Replacement: Replacing the isoxazole ring with other heterocycles has yielded compounds with diverse pharmacological profiles. Replacing the ring oxygen with sulfur to create the 3-isothiazolol analogue (e.g., thiomuscimol) generally reduces agonist potency. researchgate.net In another example, replacing the isoxazole ring of 4-PIOL with a 1,3,4-oxadiazol-2-thione moiety resulted in compounds that were weak partial agonists or antagonists depending on the GABAA receptor α-subunit. nih.govttuhsc.edu
The following table summarizes the structure-activity relationships for several key analogues at GABAA receptors.
| Compound | Core Structure | Key Modification | Observed Activity at GABAA Receptors | Reference |
|---|---|---|---|---|
| Muscimol | 3-Isoxazolol | Parent Compound (5-aminomethyl-) | Potent full agonist | wikipedia.org |
| Isomuscimol | 5-Isoxazolol | Isomer (3-aminomethyl-) | Weak agonist | nih.gov |
| 4-PIOL | 3-Isoxazolol | 5-(4-piperidyl)- | Low-efficacy partial agonist/antagonist | nih.gov |
| Thio-4-PIOL | 3-Isothiazolol | Bioisosteric replacement of isoxazole oxygen with sulfur | Partial agonist, generally more potent than 4-PIOL | acs.org |
| 4-(1-Bromo-2-naphthylmethyl)-4-PIOL analogue | 3-Isoxazolol | Bulky aromatic substituent at C4-position | Potent competitive antagonist with high affinity (Ki = 10 nM) | acs.org |
| 5-piperidin-4-yl-3H- nih.govnih.govnih.govoxadiazol-2-thione | 1,3,4-Oxadiazol-2-thione | Bioisosteric replacement of isoxazole | Subtype-dependent weak agonist/antagonist | ttuhsc.edu |
The functional and pharmacological heterogeneity of GABAA receptors, which arise from the assembly of different subunit combinations (e.g., α1–6, β1–3, γ1–3), forms the basis for developing subtype-selective drugs. nih.gov Recombinant expression systems, such as transiently transfected mammalian cells (e.g., HEK293) or Xenopus oocytes, are essential tools for this purpose. nih.govnih.gov These systems allow researchers to express specific combinations of GABAA receptor subunits and then use electrophysiological techniques (e.g., two-electrode voltage clamp) or radioligand binding assays to precisely characterize the potency, efficacy, and selectivity of a compound. acs.orgnih.gov
For example, studies using Xenopus oocytes expressing various αiβ3γ2 receptor combinations have been crucial in dissecting the subtype-selectivity of 4-PIOL analogues. One study found that an oxadiazol-2-thione derivative of 4-PIOL acted as a weak agonist at α3- and α5-containing receptors, while antagonizing α2-, α4-, and α6-containing receptors. nih.govttuhsc.edu This highlights a clear α-subunit-dependent functional selectivity.
Similarly, the antagonist profile of potent 3-isothiazolol analogues was found to be particularly pronounced at α4β3δ-containing GABAA receptors, which are often located extrasynaptically and mediate tonic inhibition. acs.org The ability to profile compounds against a panel of recombinant receptors is therefore indispensable for identifying ligands with specific therapeutic potential and for understanding the structural basis of their selectivity.
Development and Application of 5-Isoxazolol, 3-(aminomethyl)- Derivatives as Biochemical Probes
The structural framework of 5-isoxazolol, 3-(aminomethyl)-, a potent GABA receptor agonist, has served as a versatile scaffold for the development of sophisticated biochemical probes. These tools have been instrumental in elucidating the intricate mechanisms of receptor function and interaction.
Derivatives of 5-isoxazolol, 3-(aminomethyl)- have been pivotal in the characterization of GABA receptor subtypes. By systematically modifying the parent compound, researchers have developed a suite of pharmacological tools with varying affinities and efficacies. These analogues have enabled the differentiation and exploration of the physiological and pharmacological roles of distinct GABA receptor populations.
One key area of investigation has been the exploration of the structure-activity relationships (SAR) of these derivatives at GABA receptors. For instance, the introduction of bulky substituents on the amino group or the isoxazolol ring has been shown to modulate receptor binding affinity and selectivity. This has allowed for the mapping of the ligand-binding pocket and the identification of key residues involved in molecular recognition.
| Compound | Modification | Impact on Receptor Interaction |
| Thio-isomuscimol | Substitution of ring oxygen with sulfur | Altered affinity and efficacy at GABAA receptors |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) | Conformationally restricted analogue | Selective GABAA receptor agonist |
| (S)-(+)-Dihydromuscimol | Reduction of the isoxazole ring | High affinity for GABAA receptors |
These tailored molecules have been indispensable in radioligand binding assays and functional studies, contributing significantly to our understanding of GABAergic neurotransmission.
The development of covalent ligands derived from 5-isoxazolol, 3-(aminomethyl)- has provided a powerful approach for probing the structural and functional dynamics of GABA receptors. These ligands are designed to form an irreversible covalent bond with their target receptor, enabling the identification of binding sites and the study of receptor conformational changes.
A notable example involves the incorporation of photoreactive groups, such as azides or diazirines, into the isoxazolol scaffold. Upon photoactivation, these groups form highly reactive species that can crosslink with nearby amino acid residues within the binding pocket. Subsequent proteomic analysis can then identify the labeled residues, providing direct evidence of the ligand's binding orientation and the composition of the binding site.
Furthermore, electrophilic functionalities have been introduced into these derivatives to act as "warheads" that can react with nucleophilic residues in the receptor. The strategic placement of these reactive groups has been crucial for achieving specific and efficient covalent labeling. These studies have been instrumental in validating binding models and providing a static "snapshot" of the ligand-receptor complex.
| Covalent Ligand Type | Reactive Group | Application |
| Photoaffinity Labels | Phenyl azides, trifluoromethyldiazirines | Identification of amino acid residues in the GABA binding site |
| Affinity Labels | Isothiocyanates, epoxides | Irreversible inactivation of receptors for functional studies |
The insights gained from these covalent labeling experiments have been invaluable for understanding the molecular basis of agonist and antagonist action at GABA receptors.
Investigation of Interactions with Non-Receptor Biological Macromolecules (e.g., Carrier Proteins)
Beyond their interactions with GABA receptors, 5-isoxazolol, 3-(aminomethyl)- and its analogues have been investigated for their potential interactions with other biological macromolecules, including neurotransmitter transporters. The GABA transporters (GATs) are crucial for regulating the extracellular concentration of GABA and are therefore important targets for modulating GABAergic signaling.
Studies have explored whether isoxazolol derivatives can act as substrates or inhibitors of the GATs. For instance, certain analogues of 5-isoxazolol, 3-(aminomethyl)- have been shown to exhibit affinity for GAT-1, the most abundant GABA transporter subtype in the brain. The structural features that govern the interaction with transporters can differ from those required for receptor binding, offering an avenue for the development of transporter-selective ligands.
Research in this area has utilized cell-based uptake assays and binding studies with membrane preparations expressing specific GAT subtypes to characterize the interaction profiles of these compounds. The ability of some isoxazolol derivatives to interact with both receptors and transporters highlights the complexity of their pharmacological profiles and underscores the importance of comprehensive biological evaluation.
| Compound Analogue | Target Transporter | Nature of Interaction |
| Guvacine | GAT-1 | Substrate/Inhibitor |
| Nipecotic acid | GAT-1 | Substrate/Inhibitor |
| Certain lipophilic isoxazolol derivatives | GAT-1, GAT-3 | Inhibitory activity |
These investigations into non-receptor interactions are critical for a complete understanding of the in vivo effects of 5-isoxazolol, 3-(aminomethyl)- and its derivatives and for the rational design of more selective therapeutic agents.
Future Directions and Emerging Research Avenues for 5 Isoxazolol, 3 Aminomethyl
Innovations in Green and Sustainable Synthetic Approaches for Isoxazolol Production
The chemical synthesis of isoxazolol derivatives is undergoing a significant transformation towards more environmentally benign and efficient methodologies. Traditional synthetic routes are often multi-step processes that may utilize hazardous solvents and reagents. Future research is increasingly focused on the principles of green chemistry to streamline the production of 5-Isoxazolol, 3-(aminomethyl)- and related compounds.
Key innovations in this area include:
Multicomponent Reactions (MCRs): One-pot synthesis, such as the three-component cyclocondensation of aldehydes, hydroxylamine hydrochloride, and β-ketoesters, offers a promising route for constructing the isoxazol-5(4H)-one skeleton. niscpr.res.in These reactions improve atom economy and reduce waste by combining multiple steps into a single, efficient procedure.
Eco-Friendly Solvents: A major thrust is the replacement of volatile organic solvents with greener alternatives. Water has been successfully used as a reaction medium for the synthesis of isoxazol-5(4H)-ones, aligning with sustainability goals. niscpr.res.inresearchgate.net
Novel Catalysis: The development and application of efficient and reusable catalysts are central to green synthesis. Researchers are exploring dibasic organocatalysts like sodium malonate and amine-functionalized cellulose, which can facilitate reactions under mild conditions, such as at room temperature. niscpr.res.inresearchgate.netmdpi.com
Energy-Efficient Methods: Techniques like ultrasonic irradiation are being employed to accelerate reaction times and improve yields while often reducing the required temperature, thus saving energy. mdpi.compreprints.org
These sustainable approaches not only minimize the environmental impact of production but also offer economic advantages through simplified procedures and reduced energy consumption.
| Green Chemistry Principle | Application in Isoxazolol Synthesis | Potential Benefit |
| Atom Economy | Use of one-pot, multicomponent reactions. niscpr.res.in | Maximizes the incorporation of starting materials into the final product, reducing waste. |
| Safer Solvents | Performing reactions in water instead of hazardous organic solvents. niscpr.res.inresearchgate.net | Reduces environmental pollution and improves operational safety. |
| Catalysis | Employing reusable catalysts like amine-functionalized cellulose. researchgate.netmdpi.com | Enhances reaction efficiency and allows for easier product purification and catalyst recovery. |
| Energy Efficiency | Utilizing methods like ultrasound irradiation. mdpi.compreprints.org | Accelerates reactions at lower temperatures, reducing overall energy consumption. |
Integration of Artificial Intelligence and Machine Learning in Isoxazolol Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel isoxazolol-based compounds. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. nih.govazolifesciences.com
Future applications of AI/ML in this field include:
De Novo Molecular Design: AI algorithms can design entirely new molecules from scratch, optimized for specific properties such as high affinity for a biological target, good solubility, and low predicted toxicity. azolifesciences.com This moves beyond screening existing libraries to creating novel isoxazolol analogs with tailored functions.
Target Identification and Validation: By analyzing large-scale biological data, AI can help identify and validate new potential protein targets for 5-Isoxazolol, 3-(aminomethyl)- and its derivatives. nih.gov
Predictive Modeling: Machine learning models, such as neural networks and support vector machines, can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new isoxazolol candidates before they are synthesized. azolifesciences.commdpi.com This significantly accelerates the preclinical research phase by prioritizing the most promising compounds.
Structure Prediction: Tools like AlphaFold use AI to predict the three-dimensional structures of proteins with high accuracy. nih.govcrimsonpublishers.com This allows for more precise molecular docking simulations to understand how isoxazolol derivatives might bind to their targets. mdpi.com
The integration of AI promises to make the drug discovery process faster, more cost-effective, and more likely to succeed by enabling researchers to make more informed decisions. azolifesciences.comnih.gov
Development of Advanced In Vitro Systems for Mechanistic Biological Studies
To gain a more accurate understanding of the biological effects of 5-Isoxazolol, 3-(aminomethyl)-, research is moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant advanced in vitro models. These systems better mimic the complex environment of human tissues and organs.
Emerging in vitro technologies for isoxazolol research include:
3D Cell Cultures and Spheroids: Three-dimensional cultures allow cells to grow in a manner that more closely resembles their natural state within a tissue, providing more accurate insights into cellular responses and drug effects.
Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in micro-environments that replicate the key functions of human organs, such as the liver, heart, or brain. nih.gov An OOC model could be used to study the metabolism of 5-Isoxazolol, 3-(aminomethyl)- in a human-relevant liver system or its neurophysiological effects in a brain-on-a-chip model.
Microphysiological Systems (MPS): These systems can model the interactions between multiple organs, offering a platform to study systemic effects and drug distribution throughout the body. nih.gov
Humanized Models: The use of primary cells derived from patients or human-induced pluripotent stem cells (iPSCs) in these advanced models allows for the study of drug effects in a genetically diverse and human-relevant context. nih.gov
These advanced models offer the potential for higher throughput screening and can help bridge the gap between preclinical studies and clinical trials by providing more predictive data on human responses. nih.gov
Exploration of Novel Biological Targets and Interaction Modalities beyond Canonical Neurotransmission
While 5-Isoxazolol, 3-(aminomethyl)- is known for its activity at GABA receptors, future research will likely explore its potential to interact with other biological targets, a concept known as polypharmacology. nih.govnih.gov The isoxazole (B147169) scaffold is present in compounds that exhibit a wide range of biological activities, suggesting that its derivatives could have effects beyond the GABAergic system.
Avenues for exploration include:
Enzyme Inhibition: Other isoxazole-containing molecules have been identified as potent inhibitors of enzymes such as xanthine oxidase, which is a target for gout treatment. nih.gov Investigating whether 5-Isoxazolol, 3-(aminomethyl)- or its analogs can inhibit other key enzymes, like tyrosine phosphatases or kinases, could reveal new therapeutic applications. nih.gov
Signaling Pathways: Research has shown that some isoxazole derivatives can modulate cellular signaling pathways, such as the JAK-STAT pathway, which is implicated in cancer. nih.gov Future studies could use proteomic and transcriptomic approaches to screen for unexpected changes in signaling cascades upon cellular exposure to 5-Isoxazolol, 3-(aminomethyl)-.
Ion Channel Modulation: The structural features of 5-Isoxazolol, 3-(aminomethyl)- may allow it to interact with various ion channels in the nervous system and other tissues, an area that remains largely unexplored.
Non-Canonical Targets: Computational and experimental screening methods could uncover interactions with less conventional drug targets, expanding the known biological footprint of this compound class.
This line of inquiry could repurpose 5-Isoxazolol, 3-(aminomethyl)- or lead to the development of new analogs for diseases unrelated to GABAergic neurotransmission.
| Known Isoxazole Activity | Potential Novel Target Class for 5-Isoxazolol, 3-(aminomethyl)- | Therapeutic Area |
| GABA Receptor Agonism nih.gov | Other Neurotransmitter Receptors (e.g., Glutamate, Serotonin) | Neurology, Psychiatry |
| Xanthine Oxidase Inhibition nih.gov | Other Enzymes (e.g., Kinases, Phosphatases) | Oncology, Metabolic Disorders |
| STAT3 Pathway Inhibition nih.gov | Other Cellular Signaling Pathways | Inflammation, Oncology |
| Anti-inflammatory activity | Ion Channels | Pain, Cardiovascular Disease |
Refinement of Analytical Platforms for Comprehensive Structural and Mechanistic Characterization
A deep understanding of the structure-activity relationships and mechanism of action of 5-Isoxazolol, 3-(aminomethyl)- requires the use of sophisticated analytical techniques. Future research will leverage advancements in analytical chemistry and biophysics to characterize this molecule and its biological interactions with greater precision.
Key analytical refinements include:
Advanced NMR and Mass Spectrometry: While 1H and 13C Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, advanced techniques like 2D-NMR can provide more detailed conformational information. mdpi.com High-resolution mass spectrometry can be used for metabolomics studies to track the biotransformation of the compound within biological systems.
Computational Chemistry: Ab initio molecular orbital methods can be used to calculate electronic parameters and understand properties like intramolecular hydrogen bonding and electronic delocalization, which influence biological activity. nih.gov
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between 5-Isoxazolol, 3-(aminomethyl)- and its target proteins.
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can be employed to determine the high-resolution three-dimensional structure of the compound bound to its biological target, revealing the precise molecular interactions that govern its activity.
These refined platforms will provide a more complete picture of how 5-Isoxazolol, 3-(aminomethyl)- functions at the molecular level, guiding the rational design of next-generation compounds with improved efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
